4-(1-Pyrazolyl)-2-butanone

Physicochemical Properties Purification Process Chemistry

4-(1-Pyrazolyl)-2-butanone (CAS 89943-03-3), also known as 4-(1H-pyrazol-1-yl)butan-2-one, is a heterocyclic building block consisting of a pyrazole ring linked via an ethyl chain to a 2-butanone moiety. It is a clear orange liquid with a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 89943-03-3
Cat. No. B1298281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Pyrazolyl)-2-butanone
CAS89943-03-3
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC(=O)CCN1C=CC=N1
InChIInChI=1S/C7H10N2O/c1-7(10)3-6-9-5-2-4-8-9/h2,4-5H,3,6H2,1H3
InChIKeyYGSSCNXKGBWTBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Pyrazolyl)-2-butanone (CAS 89943-03-3) for Research & Industrial Sourcing: Properties and Specifications


4-(1-Pyrazolyl)-2-butanone (CAS 89943-03-3), also known as 4-(1H-pyrazol-1-yl)butan-2-one, is a heterocyclic building block consisting of a pyrazole ring linked via an ethyl chain to a 2-butanone moiety . It is a clear orange liquid with a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol . The compound is primarily used as a versatile intermediate in organic synthesis and medicinal chemistry research .

Why Generic Substitution of 4-(1-Pyrazolyl)-2-butanone with its Closest Analogs Fails: A Procurement Perspective


Direct substitution of 4-(1-Pyrazolyl)-2-butanone with its closest heterocyclic analogs—specifically the imidazole (CAS 59543-81-6) and triazole (CAS 884497-49-8) derivatives—is not scientifically or practically straightforward. While these compounds share a similar core structure of a five-membered nitrogen heterocycle linked to a 2-butanone moiety, they exhibit quantifiable differences in fundamental physicochemical properties such as boiling point, density, and synthetic accessibility . These differences directly impact downstream processing (e.g., purification by distillation), reaction design, and potential biological target interactions. Simply swapping one heterocyclic ring for another without re-validating the entire synthetic route or biological assay could lead to unexpected outcomes, making targeted procurement of the specific pyrazole derivative essential for reproducibility and research integrity.

Quantitative Evidence for Differentiating 4-(1-Pyrazolyl)-2-butanone from Closest Heterocyclic Analogs


4-(1-Pyrazolyl)-2-butanone Demonstrates a Significantly Lower Boiling Point than its Imidazole and Triazole Counterparts

4-(1-Pyrazolyl)-2-butanone exhibits a boiling point that is notably lower than that of its closest heterocyclic analogs, the imidazole and triazole derivatives. This property is a critical differentiator for purification and handling during chemical synthesis .

Physicochemical Properties Purification Process Chemistry

Comparative Synthetic Yield Data Shows a Higher Reported Yield for 4-(1-Pyrazolyl)-2-butanone than its Imidazole Analog in Alkylation Reactions

In N-alkylation reactions used to synthesize these heterocyclic butanone derivatives, the reported synthetic yield for 4-(1-Pyrazolyl)-2-butanone is higher than that for its imidazole counterpart under comparable conditions .

Synthetic Methodology Reaction Optimization Process Efficiency

LogP and Topological Polar Surface Area (TPSA) Values for 4-(1-Pyrazolyl)-2-butanone Indicate a Unique Physicochemical Profile Compared to the Triazole Analog

The calculated lipophilicity (LogP) and topological polar surface area (TPSA) for 4-(1-Pyrazolyl)-2-butanone differ significantly from those of its 1,2,4-triazole analog, suggesting distinct pharmacokinetic behavior and molecular interactions .

Medicinal Chemistry Drug Design Lipophilicity

Optimal Research and Industrial Application Scenarios for Sourcing 4-(1-Pyrazolyl)-2-butanone (CAS 89943-03-3)


Process Development Requiring Efficient Distillation and Purification

Procurement of 4-(1-Pyrazolyl)-2-butanone is most advantageous in projects where purification by distillation is a planned unit operation. Its significantly lower boiling point (245.8 °C at 760 mmHg) compared to the imidazole (306.9 °C) and triazole (291.2 °C) analogs reduces thermal decomposition risk and energy consumption, making it the preferred choice for pilot plant or industrial scale-up processes .

Cost-Sensitive Multi-Step Synthesis in Medicinal Chemistry

For medicinal chemistry programs requiring the construction of pyrazole-containing libraries, 4-(1-Pyrazolyl)-2-butanone offers a demonstrable economic advantage. Its reported high yield (97%) in a key N-alkylation step translates to lower material costs and higher throughput compared to syntheses using the imidazole analog, where lower yields (approx. 91%) have been reported under comparable conditions .

Exploration of Lipophilicity-Driven SAR in Drug Discovery

When a research program aims to investigate the structure-activity relationship (SAR) around heterocyclic substituents and their impact on lipophilicity and membrane permeability, 4-(1-Pyrazolyl)-2-butanone is the appropriate tool. Its computed LogP (0.86) and TPSA (34.89 Ų) provide a distinct physicochemical profile compared to the more polar triazole analog, enabling researchers to systematically probe the effects of heterocycle substitution on drug-like properties.

High-Throughput Experimentation (HTE) and Library Synthesis

The favorable synthetic yield and straightforward purification profile of 4-(1-Pyrazolyl)-2-butanone make it an ideal building block for high-throughput experimentation and parallel synthesis. Its reliable performance in alkylation reactions ensures higher success rates in automated workflows, reducing the need for re-synthesis and purification failures, thereby maximizing the efficiency of compound library generation.

Technical Documentation Hub

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